(+)-N-Methylephedrine

Catalog No.
S535205
CAS No.
42151-56-4
M.F
C11H17NO
M. Wt
179.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-N-Methylephedrine

CAS Number

42151-56-4

Product Name

(+)-N-Methylephedrine

IUPAC Name

(1S,2R)-2-(dimethylamino)-1-phenylpropan-1-ol

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

InChI

InChI=1S/C11H17NO/c1-9(12(2)3)11(13)10-7-5-4-6-8-10/h4-9,11,13H,1-3H3/t9-,11-/m1/s1

InChI Key

FMCGSUUBYTWNDP-MWLCHTKSSA-N

SMILES

CC(C(C1=CC=CC=C1)O)N(C)C

solubility

Soluble in DMSO

Synonyms

Methylephedrine, (+)-; (+)-N-Methylephedrine; L-(+)-Erythro-N-methylephedrine; D-N-Methylephedrine; Methylephedrine, D-;

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)C

Isomeric SMILES

C[C@H]([C@H](C1=CC=CC=C1)O)N(C)C

The exact mass of the compound (+)-N-Methylephedrine is 179.131 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(+)-N-Methylephedrine (CAS 42151-56-4) is a highly versatile, commercially available chiral amino alcohol widely utilized as a resolving agent and chiral auxiliary in asymmetric synthesis [1]. Structurally, it is the N-methylated derivative of (+)-ephedrine, featuring a tertiary amine that prevents unwanted secondary amine side reactions, such as N-alkylation or imine formation, during complex catalytic cycles [2]. From a procurement perspective, the compound is highly valued because both its (+)- and (-)-enantiomers are inexpensive and readily available, allowing chemists to predictably access either product enantiomer in asymmetric transformations [1]. Its ability to form well-defined, stable bidentate chelate complexes with transition metals makes it a benchmark ligand for direct alkyne additions, dialkylzinc additions, and complex carbonyl reductions [3].

Substituting (+)-N-Methylephedrine with unmethylated analogs like ephedrine or pseudoephedrine frequently leads to process failure due to the reactivity of the secondary amine, which can undergo competitive N-acylation or act as an unintended nucleophile [1]. While N-benzylephedrine (NBE) is a common alternative tertiary amine ligand, it is prone to forming insoluble meso-aggregates during dialkylzinc additions, which disrupts reaction homogeneity and complicates scale-up [2]. Furthermore, replacing (+)-N-Methylephedrine with more complex proprietary chiral ligands often drastically increases procurement costs without offering proportional gains in enantioselectivity, particularly in direct terminal alkyne additions where (+)-N-Methylephedrine already achieves >98% ee [3].

Direct Enantioselective Alkyne Addition Without Pre-Metalation

In the synthesis of chiral propargylic alcohols, (+)-N-Methylephedrine serves as a highly efficient chiral ligand for Zn(II). Compared to traditional methodologies that require the procurement and handling of pre-metalated terminal alkynes (such as stannyl, boryl, or stoichiometric organozinc reagents), the (+)-N-Methylephedrine/Zn(OTf)2 system enables the direct enantioselective addition of terminal alkynes to aldehydes [1]. This direct coupling proceeds at mild conditions (23 °C) to deliver up to 99% enantiomeric excess (ee) [1]. Furthermore, the availability of both (+)- and (-)-N-Methylephedrine allows for the predictable synthesis of either product enantiomer without altering the core synthetic route [1].

Evidence DimensionEnantiomeric excess and process steps
Target Compound DataUp to 99% ee via direct terminal alkyne addition (1-step)
Comparator Or BaselineTraditional methods requiring pre-metalated alkynes (2-step process)
Quantified DifferenceElimination of the pre-metalation step while achieving >98% ee
ConditionsZn(OTf)2, Et3N, toluene, 23 °C

Eliminates the need to procure or synthesize unstable metalated alkyne precursors, significantly reducing raw material costs and process complexity.

Prevention of Meso-Aggregate Precipitation in Dialkylzinc Additions

During the enantioselective addition of dialkylzincs to aldehydes, the choice of the N-alkyl substituent on the ephedrine scaffold dictates the physical state of the catalytic intermediates. When compared to the closely related N-Benzylephedrine (NBE), (+)-N-Methylephedrine follows a similar monomer-dimer catalytic competition model but distinctly avoids the formation and precipitation of insoluble meso-aggregates [1]. The N-methyl group provides sufficient steric tuning to maintain a fully homogeneous reaction mixture, whereas the N-benzyl analog suffers from precipitate-induced kinetic variations[1].

Evidence DimensionReaction homogeneity and aggregate solubility
Target Compound Data(+)-N-Methylephedrine maintains a fully homogeneous catalytic system
Comparator Or BaselineN-Benzylephedrine (NBE) causes meso-aggregate precipitation
Quantified DifferenceComplete elimination of insoluble meso-aggregates during steady-state catalysis
ConditionsEnantioselective dialkylzinc addition to benzaldehyde

Ensures predictable reaction kinetics and reproducible yields during process scale-up by avoiding unpredictable solid-phase precipitation.

Enablement of Homogeneous Enantioselective Imino Reformatsky Reactions

The traditional Reformatsky reaction relies on heterogeneous zinc metal, which complicates asymmetric induction and process reproducibility. By utilizing (+)-N-Methylephedrine as a chiral ligand in a Ni-catalyzed system, researchers achieved the first completely homogeneous, enantioselective one-pot, three-component imino Reformatsky reaction [1]. Compared to standard heterogeneous conditions, the (+)-N-Methylephedrine system utilizes dimethylzinc as a dual-purpose reductant and Zn source, delivering high enantiomeric excess for β-amino esters while allowing the ligand to be easily recovered and recycled [1].

Evidence DimensionReaction phase and enantiocontrol
Target Compound DataHomogeneous one-pot reaction with high ee and ligand recoverability
Comparator Or BaselineTraditional heterogeneous Zn-metal Reformatsky conditions
Quantified DifferenceShift from heterogeneous to homogeneous catalysis with one-pot multicomponent compatibility
ConditionsNi-catalyzed imino Reformatsky using Me2Zn

Allows manufacturers to produce chiral β-amino esters in a single reproducible step, lowering operational costs and improving batch-to-batch consistency.

Direct Asymmetric Synthesis of Propargylic Alcohols

(+)-N-Methylephedrine is a highly efficient chiral ligand for the direct addition of terminal alkynes to aldehydes[1]. Because it eliminates the need for pre-metalated alkyne precursors, it is a strategic choice for scaling up the production of chiral propargylic alcohols in pharmaceutical intermediate synthesis [1].

Homogeneous Dialkylzinc Additions

In processes requiring the enantioselective addition of dialkylzincs to aldehydes, (+)-N-Methylephedrine should be selected over N-benzylephedrine to avoid the precipitation of meso-aggregates[2]. This ensures a fully homogeneous system, which is critical for maintaining consistent reaction kinetics and heat transfer in continuous or large-batch reactors [2].

One-Pot Multicomponent Reformatsky Reactions

For the synthesis of chiral β-amino esters, (+)-N-Methylephedrine enables a homogeneous, Ni-catalyzed imino Reformatsky reaction [3]. This allows process chemists to replace capricious heterogeneous zinc-metal protocols with a reproducible, one-pot process using dimethylzinc [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

179.131014166 g/mol

Monoisotopic Mass

179.131014166 g/mol

Heavy Atom Count

13

Appearance

Solid powder

Melting Point

87.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

VP306Z33KI

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used as an antitussive and decongestant.

Mechanism of Action

The pharmacology of methylephedrine is similar to that of other members of the ephedra alkaloid class of drugs. These compounds are sympathomimetic amines because they mimic the effects of the catecholamines on the sympathetic nervous system. These alkaloids permeate the blood-brain barrier and have a direct central nervous system stimulant effect with peripheral effects; the peripheral effects are indirect and primarily mediated by norepinephrine release. Methylephedrine expands the bronchia by relaxing the bronchial muscles. The decrease in urination with sympathomimetic use is increased through activation of the alpha-adrenoceptors of the smooth muscles of the bladder.

Pictograms

Irritant

Irritant

Absorption Distribution and Excretion

Methylephedrine is rapidly absorbed following oral administration. Peak plasma concentrations of ephedrine (from which methylephedrine is derived) occur 2-3h after administration. Due to the fact that methylephedrine is a derivative of ephedrine, peak plasma concentrations are likely similar.
The primary compound excreted in urine is unchanged methylephedrine (33-40% of dose), followed by the metabolite _methylephedrine-N-oxide_ (15% of dose), and approximately 8% of the dose excreted as ephedrine after 24 hours. About 70% of the dose is excreted in the urine as metabolites over 72 hours. Alkaline urine reduces elimination to 20-35% of the dose.
Ephedrine: 2.5-3.0 L/kg. Methylephedrine is a derivative of ephedrine and quickly distributed throughout the body.

Metabolism Metabolites

Methylephedrine is metabolized to give ephedrine and norephedrine.

Wikipedia

N-Methylephedrine

Biological Half Life

3-6 hours (Ephedrine).

Use Classification

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Dates

Last modified: 02-18-2024
1: Wahl J, Holzgrabe U. Capillary electrophoresis separation of phenethylamine enantiomers using amino acid based ionic liquids. J Pharm Biomed Anal. 2018 Jan 30;148:245-250. doi: 10.1016/j.jpba.2017.10.010. Epub 2017 Oct 17. PubMed PMID: 29059613.
2: Jeong ES, Cha E, Cha S, Kim S, Oh HB, Kwon OS, Lee J. Online Simultaneous Hydrogen/Deuterium Exchange of Multitarget Gas-Phase Molecules by Electrospray Ionization Mass Spectrometry Coupled with Gas Chromatography. Anal Chem. 2017 Nov 21;89(22):12284-12292. doi: 10.1021/acs.analchem.7b03218. Epub 2017 Oct 31. PubMed PMID: 29058415.
3: Kuwayama K, Miyaguchi H, Iwata YT, Kanamori T, Tsujikawa K, Yamamuro T, Segawa H, Inoue H. Different localizations of drugs simultaneously administered in a strand of hair by micro-segmental analysis. Drug Test Anal. 2018 Apr;10(4):750-760. doi: 10.1002/dta.2259. Epub 2017 Oct 17. PubMed PMID: 28809091.
4: Chang CW, Hsu SY, Huang GQ, Hsu MC. Ephedra alkaloid contents of Chinese herbal formulae sold in Taiwan. Drug Test Anal. 2018 Feb;10(2):350-356. doi: 10.1002/dta.2209. Epub 2017 Jun 23. PubMed PMID: 28444836.
5: Matsumoto T, Kushida H, Matsushita S, Oyama Y, Suda T, Watanabe J, Kase Y, Setou M. Distribution Analysis via Mass Spectrometry Imaging of Ephedrine in the Lungs of Rats Orally Administered the Japanese Kampo Medicine Maoto. Sci Rep. 2017 Mar 8;7:44098. doi: 10.1038/srep44098. PubMed PMID: 28272490; PubMed Central PMCID: PMC5341069.
6: Wahl J, Furuishi T, Yonemochi E, Meinel L, Holzgrabe U. Characterization of complexes between phenethylamine enantiomers and β-cyclodextrin derivatives by capillary electrophoresis-Determination of binding constants and complex mobilities. Electrophoresis. 2017 Apr;38(8):1188-1200. doi: 10.1002/elps.201600522. Epub 2017 Feb 27. PubMed PMID: 28130905.
7: Ren M, Song S, Liang D, Hou W, Tan X, Luo J. Comparative tissue distribution and excretion study of alkaloids from Herba Ephedrae-Radix Aconiti Lateralis extracts in rats. J Pharm Biomed Anal. 2017 Feb 5;134:137-142. doi: 10.1016/j.jpba.2016.11.027. Epub 2016 Nov 13. PubMed PMID: 27912193.
8: Attipoe S, Cohen PA, Eichner A, Deuster PA. Variability of Stimulant Levels in Nine Sports Supplements Over a 9-Month Period. Int J Sport Nutr Exerc Metab. 2016 Oct;26(5):413-420. Epub 2016 Aug 24. PubMed PMID: 26841433.
9: Tulashie SK, Polenske D, Seidel-Morgenstern A, Lorenz H. Solid-Phase and Oscillating Solution Crystallization Behavior of (+)- and (-)-N-Methylephedrine. J Pharm Sci. 2016 Nov;105(11):3359-3365. doi: 10.1016/j.xphs.2016.08.005. Epub 2016 Sep 19. PubMed PMID: 27659160.
10: Tang Y, Zheng M, Chen YL, Chen J, He Y. Pharmacokinetic Effects of Cinnamic Acid, Amygdalin, Glycyrrhizic Acid and Liquiritin on Ephedra Alkaloids in Rats. Eur J Drug Metab Pharmacokinet. 2017 Jun;42(3):527-535. doi: 10.1007/s13318-016-0368-8. PubMed PMID: 27514823.
11: Baciu T, Borrull F, Calull M, Aguilar C. Enantioselective determination of cathinone derivatives in human hair by capillary electrophoresis combined in-line with solid-phase extraction. Electrophoresis. 2016 Sep;37(17-18):2352-62. doi: 10.1002/elps.201600149. Epub 2016 Jul 28. PubMed PMID: 27465234.
12: Jeong ES, Kim KH, Cha E, Kwon OS, Cha S, Lee J. Direct and rapid quantitation of ephedrines in human urine by paper spray ionization/high resolution mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2016 Aug 15;1028:237-241. doi: 10.1016/j.jchromb.2016.06.040. Epub 2016 Jun 23. PubMed PMID: 27393909.
13: Tominaga M, Michiue T, Oritani S, Ishikawa T, Maeda H. Evaluation of Postmortem Drug Concentrations in Bile Compared with Blood and Urine in Forensic Autopsy Cases. J Anal Toxicol. 2016 Jun;40(5):367-73. doi: 10.1093/jat/bkw028. PubMed PMID: 27185819.
14: Tang YH, Wan HT, Chen JZ, Zhou HF, Tian YF, He Y. [In vitro microdialysis recoveries of nine active ingredients in Mahuang decoction]. Zhongguo Zhong Yao Za Zhi. 2015 Sep;40(18):3667-73. Chinese. PubMed PMID: 26983219.
15: Frison G, Frasson S, Zancanaro F, Tedeschi G, Zamengo L. Detection of 3-methylmethcathinone and its metabolites 3-methylephedrine and 3-methylnorephedrine in pubic hair samples by liquid chromatography-high resolution/high accuracy Orbitrap mass spectrometry. Forensic Sci Int. 2016 Aug;265:131-7. doi: 10.1016/j.forsciint.2016.01.039. Epub 2016 Feb 6. PubMed PMID: 26901638.
16: Zhang D, Park JA, Kim SK, Cho SH, Jeong D, Cho SM, Yi H, Shim JH, Kim JS, Abd El-Aty AM, Shin HC. Simultaneous detection of flumethasone, dl-methylephedrine, and 2-hydroxy-4,6-dimethylpyrimidine in porcine muscle and pasteurized cow milk using liquid chromatography coupled with triple-quadrupole mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2016 Feb 15;1012-1013:8-16. doi: 10.1016/j.jchromb.2016.01.011. Epub 2016 Jan 12. PubMed PMID: 26797492.
17: Jiang L, Gao M, Qu F, Li HL, Yu LB, Rao Y, Wang YS, Xu GL. Pharmacokinetics of Maxing Shigan decoction in normal rats and RSV pneumonia model rats by HPLC-MS/MS. Zhongguo Zhong Yao Za Zhi. 2015 Jul;40(13):2649-55. PubMed PMID: 26697694.
18: Huo HL, Li HC, Wei P, Song S, Luo JB. [Changes in plasma pharmacokinetics and urinary excretion characteristics before and after combined administration of Ephedrae Herba-Gypsum Fibrosum]. Zhongguo Zhong Yao Za Zhi. 2015 Mar;40(5):963-70. Chinese. PubMed PMID: 26087564.
19: Kuwayama K, Miyaguchi H, Yamamuro T, Tsujikawa K, Kanamori T, Iwata YT, Inoue H. Effectiveness of saliva and fingerprints as alternative specimens to urine and blood in forensic drug testing. Drug Test Anal. 2016 Jul;8(7):644-51. doi: 10.1002/dta.1831. Epub 2015 Jun 15. PubMed PMID: 26074137.
20: Lu C, Das S, Siraj N, Magut PK, Li M, Warner IM. Spectral and physicochemical characterization of dysprosium-based multifunctional ionic liquid crystals. J Phys Chem A. 2015 May 21;119(20):4780-6. doi: 10.1021/acs.jpca.5b01180. Epub 2015 May 6. PubMed PMID: 25901534.

Explore Compound Types